DBCO-NHCO-PEG12-maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

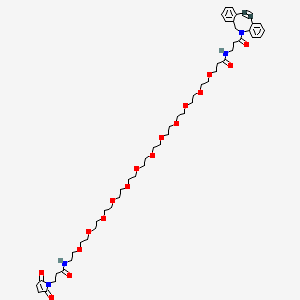

DBCO-PEG(12)-MAL is a type of polyethylene glycol (PEG) derivative . It contains a DBCO group and a MAL group, with a PEG12 linker in between . The DBCO group can undergo copper-free click chemistry with azide-bearing biomolecules . The MAL group can react with thiol groups to form stable thioether bonds . The PEG12 linker improves the water solubility of the compound and provides a long and flexible connection that minimizes steric hindrance involved with ligation .

Synthesis Analysis

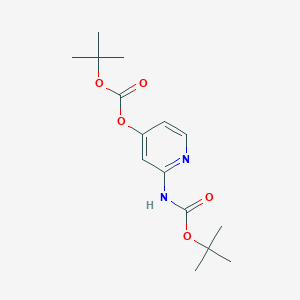

The synthesis of DBCO-PEG(12)-MAL involves the reaction of a DBCO group and a Boc-amine group . The amine group, after mild acid de-Boc protection, can couple with carboxylic acid, activated ester group to form an amide bond . Another synthesis method involves the reaction of a DBCO group with an NHS ester . The NHS ester can react specifically and efficiently with primary amines to form a covalent bond .

Molecular Structure Analysis

The molecular formula of DBCO-PEG(12)-MAL is C50H71N3O18 . The molecular weight is approximately 1002.1 g/mol . The structure of DBCO-PEG(12)-MAL includes a DBCO group, a PEG12 linker, and a MAL group .

Chemical Reactions Analysis

DBCO-PEG(12)-MAL can undergo strain-promoted azide–alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels–Alder (iEDDA) reactions . These reactions enable fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The DBCO group in DBCO-PEG(12)-MAL can react with azide-tagged biomolecules to form a stable triazole linkage .

Physical and Chemical Properties Analysis

DBCO-PEG(12)-MAL is a solid or viscous liquid at room temperature . It has a molecular weight of approximately 1002.1 g/mol . The compound is hydrophilic, which improves its water solubility .

Mechanism of Action

Target of Action

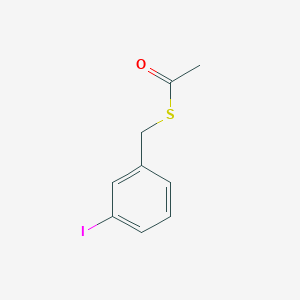

DBCO-NHCO-PEG12-Maleimide, also known as DBCO-PEG(12)-MAL or DBCO-PEG12-Maleimide, is a PEG-based PROTAC linker . The primary targets of this compound are thiol groups present in biomolecules . Thiol groups are sulfur-containing functional groups that are found in various biological compounds, including proteins. They play a crucial role in the structure and function of these biomolecules .

Mode of Action

The compound contains a DBCO moiety and a terminal primary maleimide group . The maleimide group reacts with a thiol group to form a covalent bond , enabling the connection of a biomolecule with a thiol . This reaction is part of a larger process known as Click Chemistry , which is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This mechanism allows for the selective degradation of target proteins, which can be beneficial in the treatment of diseases where certain proteins are overexpressed or mutated .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the formation of a stable thioether bond between the maleimide group of the compound and the thiol group of a biomolecule . This enables the connection of the biomolecule with a thiol, which can be used for various applications, including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Action Environment

The maleimide group of this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . This indicates that the pH of the environment can influence the compound’s action, efficacy, and stability.

Future Directions

DBCO-PEG(12)-MAL has potential applications in biomedical research, particularly in the field of drug delivery . Its ability to undergo copper-free click chemistry makes it a valuable tool for creating diverse bioconjugates . Future research may focus on exploring its potential in other applications, such as in the synthesis of other monosaccharides and their corresponding biological roles .

Biochemical Analysis

Biochemical Properties

DBCO-NHCO-PEG12-maleimide interacts with molecules containing Azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . The maleimide group of this compound reacts with a thiol group to form a covalent bond , enabling the connection of biomolecules with a thiol .

Cellular Effects

The effects of this compound on cells are largely determined by the specific biomolecules it is connected to via the SPAAC reaction . The nature of these effects can vary widely depending on the specific biomolecules involved.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azide-containing molecules . The DBCO group in this compound can undergo a SPAAC reaction with azide-containing molecules . This allows this compound to form a stable triazole linkage with these molecules .

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPJSRPEBGDVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1027.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6314711.png)

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)

![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)